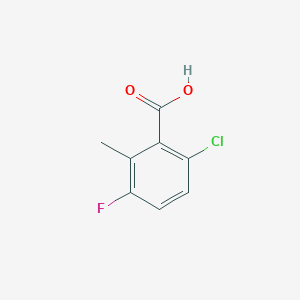

6-Chloro-3-fluoro-2-methylbenzoic acid

Descripción general

Descripción

6-Chloro-3-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid powder at room temperature . The compound is also known by its synonyms, 3-Carboxy-4-chloro-2-fluorotoluene and 6-Chloro-2-fluoro-m-toluic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a boiling point of 135-136°C and a melting point greater than 110°C .Aplicaciones Científicas De Investigación

Environmental Contamination and Degradation

6-Chloro-3-fluoro-2-methylbenzoic acid, as a specific compound, does not have direct references in the papers retrieved. However, the environmental fate, behavior, and degradation of structurally related compounds, such as parabens and chlorinated phenols, provide insight into the potential research applications of similar chloro-fluoro benzoic acids. Parabens, used as preservatives in various consumer products, share a phenolic structure with this compound. Studies on parabens highlight their occurrence in aquatic environments, demonstrating their widespread presence due to consumer product usage and their continuous introduction into the environment. These studies also note that while parabens are biodegradable, they persist in surface waters and sediments, indicating a potential area of research for related chloro-fluoro benzoic acids in environmental contamination and degradation processes (Haman et al., 2015).

Analytical and Detection Methods

Research on the analytical detection and quantification of environmental contaminants extends to compounds similar to this compound. The development of sensitive and selective chemosensors for various analytes, including metal ions and organic molecules, is a significant area of research. These chemosensors, based on different fluorophoric platforms, demonstrate the potential for the development of detection methods for chloro-fluoro benzoic acids in environmental and biological samples. The specificity and sensitivity of such chemosensors could be adapted for this compound, providing tools for its detection and monitoring in various matrices (Roy, 2021).

Toxicity and Environmental Impact

The environmental and health impacts of structurally related compounds, such as chlorinated dibenzo-p-dioxins and triclosan, offer a perspective on the potential toxicity and environmental risks associated with this compound. These studies emphasize the persistence, bioaccumulation, and toxic effects of chlorinated organic pollutants, highlighting the importance of assessing the toxicity and environmental behavior of chloro-fluoro benzoic acids. Understanding the degradation products and their toxicity is crucial for evaluating the environmental and health risks posed by these compounds (Birnbaum et al., 2003).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P271 (use only outdoors or in a well-ventilated area) .

Propiedades

IUPAC Name |

6-chloro-3-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWHHHAMDCAJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281844 | |

| Record name | 6-Chloro-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1376760-14-3 | |

| Record name | 6-Chloro-3-fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1376760-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-fluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)

![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)